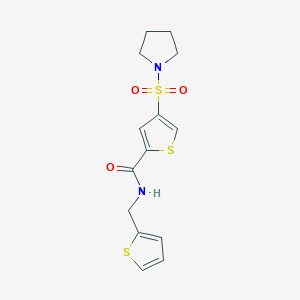

![molecular formula C13H9FN2O2S B5551371 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole and its derivatives often involves multi-step reactions, starting from benzimidazole or its precursors, with various methodologies reported for introducing the sulfonyl and fluorophenyl groups. For instance, novel sulfonyl derivatives of 5-fluoro-substituted benzimidazole were synthesized and characterized by NMR and mass spectrometry, indicating the complexity and specificity of the synthesis process for these compounds (Roy et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves X-ray diffraction and various spectroscopic techniques. The molecular structures of metal complexes derived from benzimidazole sulfonamide have been determined, showing how the sulfonyl and fluorophenyl groups impact the overall molecular geometry and bonding with metals (Ashraf et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole derivatives can be diverse, including their ability to form complexes with metals or undergo further functionalization. The antimicrobial activity of such complexes highlights the chemical reactivity of these compounds towards biological targets (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. For example, specific benzimidazole derivatives have been found to possess good solubility in polar organic solvents, significantly influenced by the presence of sulfonyl and fluorophenyl groups, which can alter their interaction with solvents and other molecules (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further chemical modifications, are integral to understanding the utility of these compounds. For example, the reactivity of benzimidazole derivatives with sulfonyl azides under Ir-catalysis showcases innovative pathways to synthesize substituted benzimidazoles, highlighting their versatile chemical properties (Xu et al., 2017).

Applications De Recherche Scientifique

Antimicrobial Activity

The integration of the sulfonamide pharmacophore into benzimidazole scaffolds has been shown to yield compounds with significant antimicrobial properties. Metal complexes derived from these structures exhibit potential antibacterial activity against a range of bacterial strains but generally lack antifungal activity. Specifically, a study found that [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] demonstrated notable antibacterial effectiveness, emphasizing the role of metal coordination in enhancing antimicrobial efficacy (Ashraf et al., 2016).

Antitubercular and Antimicrobial Evaluation

Compounds featuring benzimidazole sulfonamide structures have been synthesized and evaluated for their antitubercular and antimicrobial activities. These studies highlight the potential of benzimidazole derivatives in addressing tuberculosis and other microbial infections, with some compounds showing promising activity against Mycobacterium tuberculosis and various bacterial and fungal strains (Jagannath & Krishnamurthy, 2021; Alsaedi et al., 2019).

Proton Exchange Membranes for Fuel Cells

The incorporation of benzimidazole groups into sulfonated copolymers has led to the development of novel materials with applications in fuel cell technology. These materials demonstrate improved proton conductivity and mechanical stability, making them suitable for use in proton exchange membranes (PEMs) in fuel cells operating at low relative humidity (Campagne et al., 2013).

Environmental Applications

Benzimidazole derivatives have also been investigated for environmental applications, such as the detection of sulfites in food samples. A study introduced a new fluorophore based on pyrido[1,2-a]benzimidazole for the ratiometric fluorescent sensing of sulfites, showcasing high selectivity and sensitivity, which could be beneficial for monitoring sulfite levels in various real-world samples (Liu et al., 2017).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)sulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVDOHRUKGRVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)